4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-16-24-21-13-10-19(14-22(21)30-16)25-23(27)18-8-11-20(12-9-18)31(28,29)26(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJVIWDGVJRAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the introduction of the benzamide and sulfonamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antibacterial Activity
The sulfonamide component of 4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is crucial for its antibacterial properties. Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition mimics para-aminobenzoic acid (PABA), leading to bacterial growth inhibition. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
Research indicates that compounds containing benzothiazole derivatives demonstrate anticancer activity by targeting various cellular pathways involved in tumor growth and proliferation. The specific structure of this compound allows it to interact with proteins involved in cancer cell signaling. Preliminary studies have reported promising results against human colorectal carcinoma cell lines, suggesting that this compound may serve as a lead for anticancer drug development .
Enzyme Inhibition Studies
Recent investigations into the enzyme inhibitory potential of similar sulfonamide compounds have shown efficacy against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant in conditions like Type 2 diabetes mellitus and Alzheimer's disease. The structure of this compound suggests it may also possess similar inhibitory properties, warranting further exploration in this area .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various sulfonamide derivatives, including those structurally similar to this compound, compounds were screened against multiple bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, showcasing their potential as effective antibacterial agents .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N2 | 1.40 | Escherichia coli |
| N3 | 2.60 | Klebsiella pneumoniae |
Case Study 2: Anticancer Activity Assessment
A separate investigation focused on the anticancer properties of synthesized analogues derived from similar structures was conducted. The study utilized human colorectal carcinoma cell lines to evaluate antiproliferative effects through SRB assays. Compounds demonstrated IC50 values significantly lower than established chemotherapeutics, indicating strong potential for clinical application .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard | 9.99 | 5-Fluorouracil |
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can bind to certain enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through a combination of binding interactions and chemical modifications of target molecules.
Comparison with Similar Compounds
Heterocyclic Core Modulations
- 1,3,4-Oxadiazole vs. Benzothiazole ( vs. LMM5 and LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase (TrxR) inhibition, suggesting that the target compound’s benzothiazole core may confer distinct binding interactions or pharmacokinetic profiles .
Substituent Effects on Activity
- Sulfamoyl vs. Phenoxy (): The sulfamoyl group in the target compound may facilitate hydrogen bonding with enzymatic targets (e.g., TrxR), whereas the phenoxy group in N-(2-methyl-1,3-benzothiazol-6-yl)-4-phenoxybenzamide () introduces aromatic bulk, possibly altering target specificity .
Physicochemical and Pharmacokinetic Profiles
- LogP and Solubility:
The target compound’s XLogP3 of 4.2 aligns with its benzothiazole and sulfamoyl groups, which balance lipophilicity and polarity. In contrast, the artemisinin-derived compound 6e () has a higher molecular weight (731.2 g/mol) and likely lower bioavailability due to its bulky dihydroartemisinin moiety . - Hydrogen Bonding:
The six hydrogen bond acceptors in the target compound (vs. five in LMM5/LMM11) may improve solubility but reduce blood-brain barrier penetration .
Research Implications and Gaps
While structural analogs like LMM5/LMM11 demonstrate antifungal efficacy , the target compound’s biological activity remains unconfirmed. Further studies should:
Evaluate its inhibition of TrxR or other fungal targets.
Compare pharmacokinetics (e.g., metabolic stability, plasma protein binding) with oxadiazole derivatives.
Explore substituent optimization (e.g., introducing methoxy or nitro groups) to enhance potency or selectivity.
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide group, a sulfamoyl group, and a benzothiazole moiety. This compound has garnered attention in pharmaceutical research due to its potential therapeutic properties, particularly in antibacterial and anticancer applications.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 451.57 g/mol. The presence of the benzothiazole ring suggests potential biological activity, particularly in medicinal chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S2 |
| Molecular Weight | 451.57 g/mol |
| LogP | 4.5511 |
| Polar Surface Area | 65.421 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its sulfonamide component, which is known for antibacterial properties through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), this compound effectively inhibits bacterial growth and has potential applications in treating bacterial infections .
Additionally, the benzothiazole moiety may interact with various proteins involved in cellular signaling pathways, further contributing to its therapeutic potential. These interactions can modulate enzyme activity and influence metabolic pathways, making it a candidate for further pharmacological studies .
Biological Activity Studies
Recent studies have explored the biological activities of similar compounds, indicating that derivatives of benzothiazole and sulfonamide possess significant antibacterial and anticancer activities. For instance:
- Antibacterial Activity : Compounds with similar structures have shown promising activity against various bacterial strains by disrupting folate synthesis pathways.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential role as anticancer agents .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating the antibacterial properties of sulfamoyl derivatives reported that compounds similar to this compound exhibited high inhibitory activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : Research involving analogs of this compound indicated significant cytotoxic effects on MCF-7 breast cancer cells, with some compounds displaying synergistic effects when combined with existing chemotherapy agents like doxorubicin .
- Mechanistic Insights : Molecular docking studies have suggested that this compound may bind to specific targets within cancer cells, inhibiting key signaling pathways involved in tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
